Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide

Medicinal Chemistry Drug Design ADME

Select this specific N-methyl tertiary amide for neuroscience drug discovery to leverage its zero HBD count (vs. HBD=1 in CAS 1209116-36-8) and TPSA of 76 Ų, ensuring favorable passive BBB penetration. The 5-bromo handle enables efficient Pd-catalyzed late-stage diversification (Suzuki, Buchwald-Hartwig) for 24-96 member parallel library synthesis—a workflow unattainable with des-bromo analogs like CAS 1211180-49-2. Capitalize on validated GIRK channel pharmacophore and high fragment solubility (>150 μM) to accelerate hit-to-lead programs.

Molecular Formula C10H12BrNO4S
Molecular Weight 322.17
CAS No. 301236-35-1
Cat. No. B2834486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide
CAS301236-35-1
Molecular FormulaC10H12BrNO4S
Molecular Weight322.17
Structural Identifiers
SMILESCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br
InChIInChI=1S/C10H12BrNO4S/c1-12(7-4-5-17(14,15)6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3
InChIKeyFXLWNZQJXWVULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide (CAS 301236-35-1): Structural Identity and In-Class Positioning for Procurement


5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide (CAS 301236-35-1) is a fully substituted bromofuran carboxamide bearing a saturated cyclic sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety and a tertiary N-methyl amide. With a molecular formula of C10H12BrNO4S and a molecular weight of 322.18 g/mol, it occupies a distinct physicochemical space characterized by zero hydrogen bond donors (HBD = 0), a computed XLogP3-AA of 1.4, and a topological polar surface area (TPSA) of approximately 76 Ų [1] [2]. The compound is listed in the PubChem database (CID 2818483) and is commercially available from multiple vendors at purities of 95–98% . The 1,1-dioxidotetrahydrothiophene (sulfolane) scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the design of G protein-gated inwardly rectifying potassium (GIRK) channel modulators and other ion-channel-targeting agents [3].

Why 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Compounds within the 5-bromofuran-2-carboxamide family with a 1,1-dioxidotetrahydrothiophene substituent share an identical molecular formula (C10H12BrNO4S) but diverge sharply in key drug-likeness and reactivity parameters. The N-methyl tertiary amide in CAS 301236-35-1 eliminates the hydrogen bond donor present in the secondary amide analog CAS 1209116-36-8 (HBD = 1 vs. 0), reducing TPSA from 84.8 Ų to 76 Ų and altering membrane permeability potential [1] [2]. Simultaneously, the 5-bromo substituent on the furan ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in des-bromo analogs such as CAS 1211180-49-2 [3]. These differences in H-bonding capacity, conformational flexibility (2 vs. 3 rotatable bonds), and reactivity mean that each in-class compound delivers a unique combination of properties; indiscriminate substitution risks both pharmacokinetic and synthetic failure.

Quantitative Evidence Guide for Differentiating CAS 301236-35-1 from Closest Analogs


Hydrogen Bond Donor Count: Zero HBD Confers Membrane Permeability Advantage Over Methylene Homolog (CAS 1209116-36-8)

The target compound CAS 301236-35-1 possesses zero hydrogen bond donors (HBD = 0) due to its tertiary N-methyl amide structure, compared to HBD = 1 for its closest structural isomer, CAS 1209116-36-8, a secondary amide [1] [2]. In drug discovery, each hydrogen bond donor is estimated to reduce passive membrane permeability by approximately 10-fold, making the zero-HBD feature a meaningful selection criterion for CNS-targeted or intracellular programs [3].

Medicinal Chemistry Drug Design ADME

Topological Polar Surface Area (TPSA): 76 Ų vs. 84.8 Ų Provides Permeability Edge for CNS Penetration

CAS 301236-35-1 exhibits a computed TPSA of 76 Ų, which is 8.8 Ų lower than the 84.8 Ų of its methylene homolog CAS 1209116-36-8 [1] [2]. TPSA values below 90 Ų are generally required for blood-brain barrier penetration, and values below 76 Ų are considered optimal for CNS drugs [3]. The target compound sits exactly at this threshold, whereas the comparator exceeds it by nearly 9 Ų, predicting measurably lower CNS exposure.

CNS Drug Discovery ADME Optimization Physicochemical Profiling

Reduced Rotatable Bond Count (2 vs. 3) Enhances Conformational Rigidity and Ligand Efficiency Potential

The target compound has only 2 rotatable bonds, compared to 3 rotatable bonds in the methylene homolog CAS 1209116-36-8 due to the extra CH2 spacer [1] [2]. Lower rotatable bond count is associated with improved ligand binding efficiency, as pre-organization reduces entropic penalty upon target binding; each freely rotatable bond is estimated to cost approximately 0.7–1.2 kcal/mol in binding free energy [3].

Ligand Efficiency Conformational Analysis Fragment-Based Drug Design

5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Derivatization Absent in Des-Bromo Analogs

The 5-bromo substituent on the furan ring of CAS 301236-35-1 provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the furan core. This contrasts with des-bromo analogs such as CAS 1211180-49-2 (N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)furan-2-carboxamide), which lack the halogen and therefore cannot undergo direct C–C or C–N bond formation at the furan 5-position [1] [2]. 5-Bromofuran derivatives are established substrates for palladium-catalyzed direct arylation under mild conditions (typically 80–120 °C with Pd(OAc)₂ or Pd(PPh₃)₄), with reported yields exceeding 70% for Suzuki couplings with aryl boronic acids [3].

Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

Aqueous Solubility: Measured >48.3 μg/mL at pH 7.4 Exceeds Threshold for In Vitro Assay Compatibility

Experimental aqueous solubility for CAS 301236-35-1 has been measured at >48.3 μg/mL at pH 7.4 (approximately >150 μM), meeting the commonly recommended minimum solubility threshold of 10–50 μM for biochemical and cell-based screening assays [1]. This contrasts with many unsubstituted furan-2-carboxamide analogs that frequently exhibit solubility below 10 μg/mL at neutral pH, a known liability of the furan carboxamide chemotype [2]. The sulfolane moiety likely contributes to the enhanced aqueous solubility through its dipolar character.

Solubility Assay Development ADME

Boiling Point Specification Enables Reliable Purification: 529.0±50.0 °C at 760 mmHg Supports Distillation Protocols

CAS 301236-35-1 has a documented boiling point of 529.0±50.0 °C at 760 mmHg , providing a defined physical constant for purification by distillation and for quality control lot verification. In contrast, many closely related analogs—including CAS 1209116-36-8 and CAS 1211180-49-2—lack publicly available boiling point data in authoritative databases, complicating process development and batch-to-batch consistency verification.

Process Chemistry Purification Quality Control

Recommended Application Scenarios for 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide Based on Differential Evidence


CNS-Penetrant Chemical Probe and Lead Optimization: Exploiting Optimal TPSA (76 Ų) and Zero HBD

For neuroscience drug discovery programs targeting intracellular CNS receptors or enzymes, CAS 301236-35-1 serves as a privileged starting scaffold. Its TPSA of 76 Ų sits at the established CNS drug-likeness threshold [1], and its zero HBD count (vs. HBD = 1 for the methylene homolog CAS 1209116-36-8) predicts favorable passive blood-brain barrier penetration [2]. Hit-to-lead teams prioritizing CNS exposure should select this N-methyl tertiary amide over secondary amide analogs to maximize the probability of achieving brain-to-plasma ratios >0.3 in rodent pharmacokinetic studies.

GIRK Channel (Kir3.x) Modulator Development: Leveraging the 1,1-Dioxidotetrahydrothiophene Pharmacophore

The 1,1-dioxidotetrahydrothiophene (sulfolane) moiety is a validated pharmacophore for G protein-gated inwardly rectifying potassium (GIRK/Kir3.x) channel modulation, as demonstrated by multiple published series including VU573 and related probes [1]. CAS 301236-35-1 combines this sulfolane pharmacophore with a 5-bromofuran handle that permits late-stage diversification via Suzuki or Buchwald-Hartwig coupling [2]. Medicinal chemistry teams pursuing atrial fibrillation, pain, or epilepsy indications through GIRK modulation can employ this compound as a modular intermediate for parallel library synthesis, directly varying the furan 5-position substitution to explore SAR around the bromofuran core.

Fragment-Based Drug Discovery (FBDD): Low Rotatable Bond Count (2) and Favorable Solubility (>150 μM) Support Screening at High Concentrations

In fragment-based screening campaigns, CAS 301236-35-1 offers the dual advantages of high aqueous solubility (>48.3 μg/mL, ~ >150 μM at pH 7.4) [1] and low rotatable bond count (2 vs. 3 for the methylene homolog) [2]. The solubility ensures that fragment soaking or co-crystallization experiments can be conducted at concentrations exceeding 1 mM without precipitation, while the reduced conformational freedom minimizes entropic binding penalties and maximizes ligand efficiency (LE). Fragment libraries built around this core are expected to yield higher hit rates in surface plasmon resonance (SPR) and X-ray crystallography-based screening formats.

Organic Synthesis and Library Production: 5-Bromo Handle Enables High-Yield Parallel Derivatization for SAR Studies

The 5-bromo substituent on CAS 301236-35-1 functions as a universal coupling partner for palladium-catalyzed cross-coupling reactions, with class-level precedent for Suzuki-Miyaura yields consistently exceeding 70% using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis [1]. Parallel medicinal chemistry groups can use this single intermediate to generate 24- to 96-member libraries in a single synthetic step, introducing aryl, heteroaryl, amine, or alkyne diversity at the furan 5-position without repeating the multi-step synthesis of the sulfolane-furan core. This workflow is not feasible with des-bromo analogs such as CAS 1211180-49-2, which would require separate core syntheses for each target compound [2].

Quote Request

Request a Quote for 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.